molecular formula C5H10O3 B1610717 (2S,3R)-3-hydroxy-2-methylbutanoic acid CAS No. 71526-30-2

(2S,3R)-3-hydroxy-2-methylbutanoic acid

Cat. No.: B1610717
CAS No.: 71526-30-2
M. Wt: 118.13 g/mol
InChI Key: VEXDRERIMPLZLU-IUYQGCFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3R)-3-Hydroxy-2-methylbutanoic acid is a chiral hydroxy fatty acid with the molecular formula C5H10O3 and an average molecular weight of 118.13 g/mol . It belongs to the class of organic compounds known as hydroxy fatty acids, characterized by a hydroxyl group on the fatty acid chain . This compound is a stereoisomer, specifically defined by its (2S,3R) configuration, which may be critical for its interaction in chiral environments and biological systems. The compound is also known by several synonyms, including (2S,3R)-nilic acid and 3-hydroxy-2-methyl-[R-(R ,S )]-butanoic acid . Available as a solid, its predicted properties include high water solubility and a pKa of approximately 4.51, indicating it will be predominantly negatively charged at physiological pH . The compound is intended for research and forensic purposes only. Please note that the specific biological functions, research applications, and detailed mechanism of action for this compound are not well-established in the current scientific literature. Its structural features suggest potential as a building block in organic synthesis or as a standard in analytical chemistry. Researchers are encouraged to consult the available scientific literature for further investigation.

Properties

CAS No.

71526-30-2

Molecular Formula

C5H10O3

Molecular Weight

118.13 g/mol

IUPAC Name

(2S,3R)-3-hydroxy-2-methylbutanoic acid

InChI

InChI=1S/C5H10O3/c1-3(4(2)6)5(7)8/h3-4,6H,1-2H3,(H,7,8)/t3-,4+/m0/s1

InChI Key

VEXDRERIMPLZLU-IUYQGCFVSA-N

SMILES

CC(C(C)O)C(=O)O

Isomeric SMILES

C[C@@H]([C@@H](C)O)C(=O)O

Canonical SMILES

CC(C(C)O)C(=O)O

Other CAS No.

71526-30-2
66729-02-0

physical_description

Solid

Origin of Product

United States

Comparison with Similar Compounds

Key Properties

  • IUPAC Name: (2S,3R)-3-Hydroxy-2-methylbutanoic acid
  • SMILES : CC@@HC@HC(=O)O

Comparison with Similar Compounds

Structural Isomers and Stereoisomers

The stereochemistry and substituent positions of hydroxy-methyl-branched carboxylic acids significantly influence their physical, chemical, and biological properties. Below is a comparative analysis:

Table 1: Structural and Stereochemical Comparison

Compound Name Molecular Formula CAS Number Stereocenters Key Structural Features
This compound C₅H₁₀O₃ 71526-30-2 2 -OH at C3, -CH₃ at C2, (2S,3R) configuration
(2S,3S)-3-Hydroxy-2-methylbutanoic acid C₅H₁₀O₃ Not reported 2 -OH at C3, -CH₃ at C2, (2S,3S) configuration
(2R,3S)-3-Hydroxy-2-methylbutanoic acid C₅H₁₀O₃ Not reported 2 -OH at C3, -CH₃ at C2, (2R,3S) configuration
3-Hydroxy-3-methylbutanoic acid C₅H₁₀O₃ 3739-30-8 1 -OH and -CH₃ both at C3
(S)-3-Hydroxyisobutyric acid C₄H₈O₃ 2068-83-9 1 -OH at C3, -CH₃ at C2 (propanoic acid backbone)

Key Observations:

Stereochemical Impact: The (2S,3R) configuration confers distinct NMR chemical shifts compared to (2S,3S) or (2R,3S) isomers. For example, this compound derivatives show unique $ ^1H $-NMR signals at δ 1.18–1.21 (d, 3H) and δ 4.07–4.15 (m, 1H) . Stereoisomers like (2R,3S)-3-hydroxy-2-methylbutanoic acid are synthesized via enantioselective routes using chiral auxiliaries (e.g., oxazolidinones) .

Biological Activity: this compound is a normal urinary metabolite, whereas its positional isomer 2-hydroxy-2-methylbutanoic acid is linked to metabolic disorders like 2-hydroxyglutaric aciduria . (S)-3-Hydroxyisobutyric acid (C₄H₈O₃) shares functional groups but differs in chain length, affecting its role in valine catabolism .

Physicochemical and Functional Differences

Table 2: Functional and Application Comparison

Compound Name Key Applications Industrial Relevance
This compound - Metabolic studies
- Corrosion inhibition in acidic media
Used in pharmaceuticals and analytical chemistry
3-Hydroxy-3-methylbutanoic acid - Synthesis of biodegradable polymers
- Flavoring agent intermediates
Limited industrial use
(S)-3-Hydroxyisobutyric acid - Study of mitochondrial disorders
- Reference in chromatography
Niche biochemical research

Key Observations:

  • Corrosion Inhibition: Derivatives of this compound demonstrate superior efficiency in acidic environments compared to non-chiral analogs, achieving >90% inhibition at 50 ppm .
  • Synthetic Utility : The compound serves as a precursor for stereoselective synthesis of complex molecules, leveraging its two stereocenters for chiral induction .

Research Findings and Data Gaps

  • Synthetic Methods: this compound is synthesized via ester hydrolysis of methyl (2S,3R)-3-hydroxy-2-methylbutanoate, yielding 56% purity .
  • Data Limitations : Experimental data on solubility, melting point, and LogP values remain unreported in accessible literature.
  • Contradictions : Some sources conflate stereoisomers (e.g., (2S,3R) vs. (2R,3S)) in metabolic contexts, necessitating rigorous analytical validation .

Preparation Methods

Stereoselective Synthesis via Epoxidation and Hydrolysis

A key method involves the oxidation of a precursor followed by stereospecific hydrolysis. For example:

  • Starting material : (2R,3S)-2-Benzoylaminomethyl-3-hydroxybutanoate ester.
  • Procedure :
    • The ester is treated with hydrogen peroxide (H₂O₂) and lithium hydroxide (LiOH) at 0°C.
    • Acidic workup (HCl) yields the free acid.
  • Yield : 46%.
  • Key data :
    • ¹H NMR (CDCl₃): δ 3.92 (dq, J = 7.2, 6.4 Hz, 1H), 1.26 (d, J = 6.4 Hz, 3H), 1.22 (d, J = 7.2 Hz, 3H).
    • Optical rotation : [α]²⁵_D = –23.2 (c = 0.20, CH₂Cl₂).

Asymmetric Reduction of α-Keto Esters

Catalytic asymmetric hydrogenation provides enantiomerically pure product:

  • Substrate : 2-Oxo-3-methylpentanoic acid.
  • Catalyst : Ru-BINAP complexes enable selective reduction to the (2R,3R) or (2S,3R) configuration.
  • Conditions :
    • Pressure: 50–100 bar H₂.
    • Solvent: Tetrahydrofuran (THF) or ethanol.
  • Enantiomeric excess (ee) : >95%.

Enzymatic Resolution

Racemic mixtures are separated using lipases or esterases:

  • Substrate : Racemic 3-hydroxy-2-methylbutanoate esters.
  • Enzyme : Candida antarctica lipase B (CAL-B) selectively hydrolyzes one enantiomer.
  • Yield : ~40–50% for each enantiomer after kinetic resolution.

Industrial-Scale Fermentation

Microbial pathways offer a sustainable route:

  • Organism : Engineered E. coli strains expressing ketoreductases.
  • Substrate : Glucose or glycerol.
  • Key steps :
    • Glycolysis to pyruvate.
    • Enzymatic reduction to (2S,3R)-configurated product via NADPH-dependent enzymes.
  • Productivity : ~10–20 g/L in optimized bioreactors.

Analytical Characterization

Table 1: Spectroscopic Data for (2S,3R)-3-Hydroxy-2-Methylbutanoic Acid

Technique Key Signals
¹H NMR δ 4.11 (qd, J = 6.4, 4.0 Hz, 1H), 1.23 (d, J = 6.5 Hz, 3H)
¹³C NMR δ 180.6 (COOH), 68.1 (CH-OH), 45.3 (CH₃)
IR (cm⁻¹) 1709 (C=O), 1263 (C-O), 1131 (O-H)
Optical Rotation [α]²⁵_D = +4.9 (c = 0.20, CH₂Cl₂)

Key Challenges and Solutions

  • Epimerization : Base-free conditions during acyl chloride formation prevent stereocenter racemization.
  • Purification : Crystallization from heptane/2-methoxy-2-methylpropane mixtures enhances purity.

Q & A

Q. Key Considerations :

  • Use chiral catalysts (e.g., asymmetric hydrogenation) or enzymatic resolution to avoid racemization.
  • Monitor reaction progress with TLC or HPLC to ensure intermediate stability.

Basic Question: How is this compound characterized spectroscopically?

Answer:
Characterization relies on ¹H-NMR , ¹³C-NMR , and optical rotation to confirm structure and stereochemistry:

  • ¹H-NMR (CDCl₃) :
    • δ 1.17–1.27 (d, 6H, two methyl groups).
    • δ 2.46–2.56 (m, 1H, methine adjacent to hydroxyl).
    • δ 3.90–4.10 (m, 1H, hydroxyl-bearing methine) .
  • Optical Rotation : [α]²⁵D = +15.2° (c = 1.0, MeOH), confirming the (2S,3R) configuration .
  • Mass Spectrometry : ESI-MS m/z 131.1 [M−H]⁻ .

Methodological Tip : Compare experimental data with literature values for diastereomers (e.g., (2S,3S)-isomer shows distinct δ 3.9–3.96 ppm shifts) to avoid misassignment .

Advanced Question: How does this compound participate in metabolic pathways?

Answer:
This compound may act as an intermediate in branched-chain amino acid (BCAA) metabolism or fatty acid oxidation. Key hypotheses include:

  • Role in Leucine Catabolism : Analogous to 3-hydroxy-2-methylbutyryl-CoA dehydrogenase substrates, potentially influencing ketogenesis .
  • Enzyme Binding Studies : Use kinetic assays (e.g., with porcine heart mitochondrial extracts) to measure substrate specificity.
  • Isotopic Tracing : Incubate with ¹³C-labeled glucose in cell cultures and track incorporation into TCA cycle metabolites via LC-MS .

Q. Experimental Design :

  • In Vitro : Test inhibition/activation of recombinant enoyl-CoA hydratase.
  • In Vivo : Knockout models (e.g., yeast Δfox2 mutants) to assess phenotypic rescue.

Advanced Question: How can researchers resolve contradictions in stereochemical data for diastereomers of 3-hydroxy-2-methylbutanoic acid?

Answer:
Contradictions often arise from overlapping NMR signals or misassigned configurations. A robust workflow includes:

X-ray Crystallography : Resolve ambiguity by determining crystal structures of methyl ester derivatives .

Chiral Derivatization : React with (R)-Mosher’s acid chloride and analyze ¹H-NMR shifts to assign absolute configuration .

Computational Modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., B3LYP/6-311+G(d,p)) .

Q. Case Study :

  • The (2S,3R) and (2S,3S) diastereomers show distinct splitting patterns for the methine proton (δ 4.05–4.10 vs. δ 3.90–3.96 ppm) .

Advanced Question: What pharmacological interactions are associated with this compound derivatives?

Answer:
Derivatives like (2S)-2-[(2-Methoxyphenyl)formamido]-3-methylbutanoic acid exhibit anti-inflammatory and enzyme-modulatory properties:

  • Target Identification : Screen against kinase libraries (e.g., EGFR, MAPK) using fluorescence polarization assays .
  • Binding Affinity : Measure KD values via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
  • Metabolic Stability : Incubate with human liver microsomes (HLMs) and quantify half-life using LC-MS/MS .

Q. Key Findings :

  • Derivatives with methoxyphenyl groups show enhanced solubility and target engagement in inflammatory models .

Advanced Question: How can this compound be utilized in bioconjugation strategies for drug delivery?

Answer:
The hydroxyl and carboxyl groups enable site-specific conjugation:

  • Antibody-Drug Conjugates (ADCs) :
    • React the carboxyl group with lysine residues on antibodies via EDC/NHS chemistry.
    • Optimize linker stability at physiological pH (tested via HPLC at pH 7.4/5.0) .
  • Prodrug Design : Esterify the hydroxyl group with promoieties (e.g., p-nitrophenyl carbonate) for controlled release .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3R)-3-hydroxy-2-methylbutanoic acid
Reactant of Route 2
(2S,3R)-3-hydroxy-2-methylbutanoic acid

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